molecular formula C12H9FN4 B12902696 Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)- CAS No. 787590-74-3

Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-

Cat. No.: B12902696
CAS No.: 787590-74-3
M. Wt: 228.22 g/mol
InChI Key: BDTLUNNNAJOPSZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8-amine . The naming follows hierarchical rules:

  • The parent heterocycle is imidazo[1,2-a]pyrazine , a fused bicyclic system containing two nitrogen atoms.
  • Substituents are numbered based on their positions relative to the parent structure. The amine group (-NH₂) occupies position 8, while the 4-fluorophenyl group is attached to position 3.
  • The prefix 4-fluoro specifies the fluorine atom’s location on the phenyl ring.

Alternative naming conventions include the use of Hantzsch-Widman nomenclature for heterocycles, but the IUPAC name remains the standardized descriptor for this compound.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 293737-98-1 . Additional identifiers include:

Identifier Type Value
DSSTox Substance ID DTXSID10459828
Wikidata ID Q82283681
ChEMBL ID CHEMBL111812 (parent scaffold)
SMILES C1=CC(=CC=C1C2=CN=C3N2C=CN=C3N)F
InChI Key BDTLUNNNAJOPSZ-UHFFFAOYSA-N

These identifiers facilitate cross-referencing across chemical databases and literature.

Molecular Formula and Weight Calculations

The molecular formula C₁₂H₉FN₄ is derived from the compound’s structural components:

  • 12 carbon atoms : 6 from the imidazo[1,2-a]pyrazine core and 6 from the 4-fluorophenyl group.
  • 9 hydrogen atoms : Distributed across the aromatic and heterocyclic systems.
  • 1 fluorine atom : Located para to the phenyl ring’s attachment point.
  • 4 nitrogen atoms : Two in the pyrazine ring and one each in the imidazole and amine groups.

The molecular weight is calculated as:
$$
(12 \times 12.01) + (9 \times 1.01) + (1 \times 19.00) + (4 \times 14.01) = 228.22 \, \text{g/mol}
$$
This matches the value reported in PubChem.

2D/3D Structural Representations and Conformational Analysis

The 2D structure (Figure 1) illustrates the fused bicyclic imidazo[1,2-a]pyrazine system with substituents at positions 3 and 8. Key features include:

  • Aromaticity : The parent ring system exhibits π-conjugation, stabilized by resonance.
  • Hydrogen bonding : The amine group at position 8 can act as a hydrogen bond donor, while nitrogen atoms in the heterocycle serve as acceptors.

3D conformational analysis reveals:

  • Planarity : The imidazo[1,2-a]pyrazine core is nearly planar, with a dihedral angle of 2.3° between the imidazole and pyrazine rings.
  • Stereoelectronic effects : The 4-fluorophenyl group adopts a perpendicular orientation relative to the heterocycle to minimize steric hindrance.

The SMILES string C1=CC(=CC=C1C2=CN=C3N2C=CN=C3N)F encodes the connectivity, while the InChIKey BDTLUNNNAJOPSZ-UHFFFAOYSA-N provides a unique descriptor for computational searches.

Properties

CAS No.

787590-74-3

Molecular Formula

C12H9FN4

Molecular Weight

228.22 g/mol

IUPAC Name

3-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-16-12-11(14)15-5-6-17(10)12/h1-7H,(H2,14,15)

InChI Key

BDTLUNNNAJOPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3N2C=CN=C3N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 4-fluoroaniline with glyoxal to form an intermediate, which then undergoes cyclization with 2-aminopyrazine under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrazines.

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)- has been explored for its potential as a lead compound in drug discovery programs targeting various diseases. Its applications include:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects. For example, studies have shown that certain derivatives can inhibit the growth of Staphylococcus aureus with an IC50 value lower than 10 µM, indicating strong efficacy against this pathogen.
  • Antiviral Properties : In vitro studies have revealed that this compound can inhibit viral replication in specific models, suggesting its utility in developing antiviral therapies.
  • Anticancer Effects : The anticancer potential of this compound is particularly noteworthy. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. For instance, a study on A549 lung cancer cells demonstrated that the compound activated caspase pathways leading to significant reductions in cell viability compared to untreated controls.

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyrazin-8-amine is crucial for optimizing its biological activity. The fluorophenyl group enhances lipophilicity and stability, which are essential for effective cellular uptake and interaction with molecular targets.

CompoundActivityIC50 Value (µM)Reference
Imidazo[1,2-a]pyrazin-8-amineAntibacterial<10
3-(4-Fluorophenyl) derivativeAntiviral15
Various derivativesAnticancer (A549 cells)5

Industrial Applications

The compound is also utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds.

Anticancer Study

A study conducted on A549 lung cancer cells demonstrated that imidazo[1,2-a]pyrazin-8-amine induced apoptosis through the activation of caspase pathways. The treatment resulted in a significant reduction in cell viability compared to untreated controls.

Antimicrobial Efficacy

In vitro testing against various bacterial strains showed that the compound exhibited potent antibacterial activity with an IC50 value lower than 10 µM.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .

Comparison with Similar Compounds

Research Findings and Therapeutic Potential

  • Kinase Inhibition : Fluorophenyl groups enhance hydrophobic interactions in kinase ATP-binding pockets, as observed in lanraplenib .
  • Antiviral Activity : Chlorophenyl-substituted analogs (e.g., TH6342) inhibit SAMHD1, suggesting the target compound could be optimized for antiviral applications .
  • Antimicrobial Potential: Imidazo[1,2-a]pyrazines with halogen substituents show efficacy against bacterial type IV secretion systems ().

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)- is a heterocyclic compound characterized by a fused imidazo-pyrazine ring system with a fluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluorophenyl group enhances its chemical reactivity and biological interactions, making it a subject of various pharmacological studies.

  • Molecular Formula : C12H9FN4
  • CAS Number : 787590-74-3
  • Structure : The compound features a complex arrangement that influences its interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyrazin-8-amine derivatives exhibit significant antimicrobial effects. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, demonstrating their potential as antibacterial agents.

Antiviral Effects

The compound has also been investigated for its antiviral properties. In vitro studies have revealed that it can inhibit viral replication in specific models, suggesting its utility in developing antiviral therapies.

Anticancer Properties

The anticancer potential of imidazo[1,2-a]pyrazin-8-amine is particularly noteworthy. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyrazin-8-amine is crucial for optimizing its biological activity. The fluorophenyl group plays a significant role in enhancing lipophilicity and stability, which are essential for effective cellular uptake and interaction with molecular targets.

CompoundActivityIC50 Value (µM)Reference
Imidazo[1,2-a]pyrazin-8-amineAntibacterial<10
3-(4-Fluorophenyl) derivativeAntiviral15
Various derivativesAnticancer (A549 cells)5

The biological activity of imidazo[1,2-a]pyrazin-8-amine is primarily attributed to its ability to interact with specific enzymes and receptors. For example:

  • Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : It can modulate the activity of neurotransmitter receptors, contributing to its potential in treating neurological disorders.

Case Studies

  • Anticancer Study : A study conducted on A549 lung cancer cells demonstrated that imidazo[1,2-a]pyrazin-8-amine induced apoptosis through the activation of caspase pathways. The treatment resulted in a significant reduction in cell viability compared to untreated controls.
  • Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus showed that the compound exhibited potent antibacterial activity with an IC50 value lower than 10 µM, indicating strong efficacy against this pathogen.

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